![molecular formula C13H15NO B13565746 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)
2-[(1-Benzofuran-2-yl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzofuran-2-yl)methyl]pyrrolidine is a chemical compound that features a benzofuran ring attached to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine typically involves the reaction of benzofuran derivatives with pyrrolidine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran rings . Another approach involves the use of free radical cyclization cascades to form complex benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as tumor cell proliferation or viral replication .
Comparison with Similar Compounds
- 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride
- 2-Acetylbenzofuran
- Benzofuran-2-yl methyl ketone
Comparison: 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit enhanced bioactivity and stability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(1-benzofuran-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C13H15NO/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11/h1-2,4,6,8,11,14H,3,5,7,9H2 |
InChI Key |
PTLKBOHWKLVUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
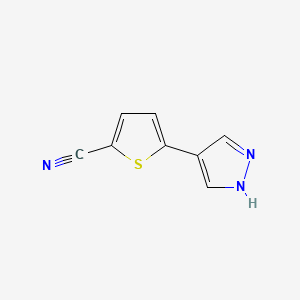
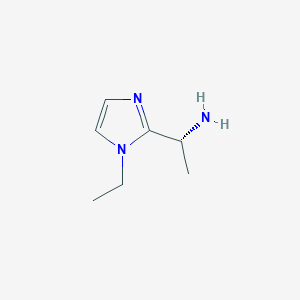
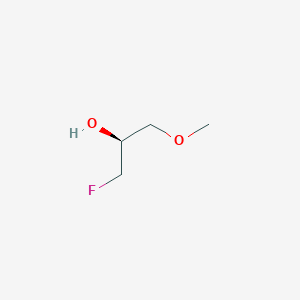

![tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)

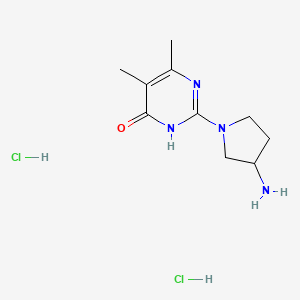
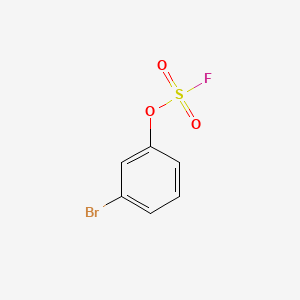
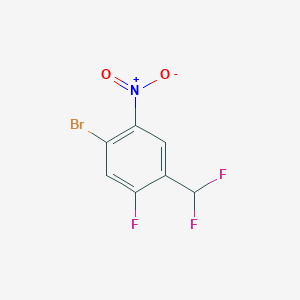
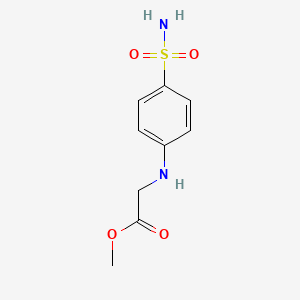


![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
